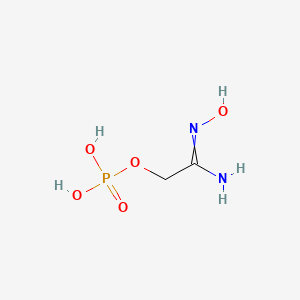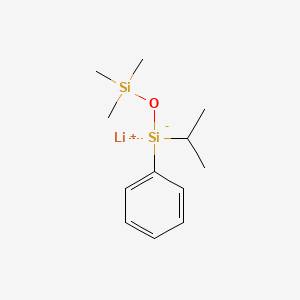
lithium;phenyl-propan-2-yl-trimethylsilyloxysilanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;phenyl-propan-2-yl-trimethylsilyloxysilanide is a chemical compound with the CAS number 823207-26-7. This compound is known for its unique structure, which includes lithium, phenyl, propan-2-yl, and trimethylsilyloxysilanide groups. It has various applications in scientific research and industry due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;phenyl-propan-2-yl-trimethylsilyloxysilanide typically involves the reaction of lithium with phenyl-propan-2-yl-trimethylsilyloxysilanide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using advanced equipment and technology. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Lithium;phenyl-propan-2-yl-trimethylsilyloxysilanide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced species.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully chosen to optimize the reaction outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, and substituted derivatives .
Scientific Research Applications
Lithium;phenyl-propan-2-yl-trimethylsilyloxysilanide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and mechanisms of action.
Industry: It is used in the production of advanced materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of lithium;phenyl-propan-2-yl-trimethylsilyloxysilanide involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes, leading to its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to lithium;phenyl-propan-2-yl-trimethylsilyloxysilanide include other lithium-containing organosilicon compounds and phenyl-substituted silanes .
Uniqueness
This compound is unique due to its specific combination of functional groups and its resulting chemical properties. This uniqueness makes it valuable for various specialized applications in research and industry .
Properties
CAS No. |
823207-26-7 |
|---|---|
Molecular Formula |
C12H21LiOSi2 |
Molecular Weight |
244.4 g/mol |
IUPAC Name |
lithium;phenyl-propan-2-yl-trimethylsilyloxysilanide |
InChI |
InChI=1S/C12H21OSi2.Li/c1-11(2)14(13-15(3,4)5)12-9-7-6-8-10-12;/h6-11H,1-5H3;/q-1;+1 |
InChI Key |
QYYJANWHCHGDDR-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC(C)[Si-](C1=CC=CC=C1)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


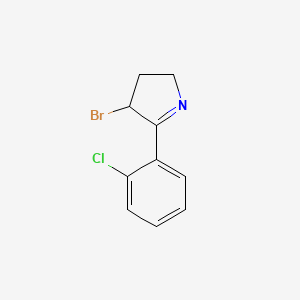
![4-(Furan-2-yl)-3-[(furan-2-yl)methyl]-2-methoxycyclopent-2-en-1-one](/img/structure/B14222628.png)
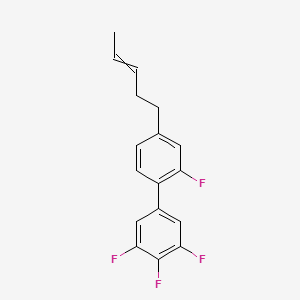
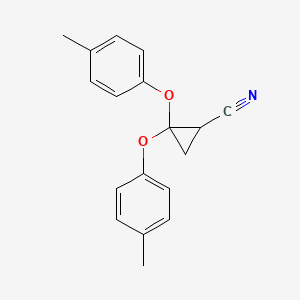
![N-Benzyl-8,8-difluoro-N-methylbicyclo[5.1.0]octan-1-amine](/img/structure/B14222640.png)
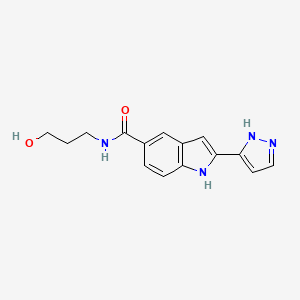
![1-Bromo-4-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14222658.png)

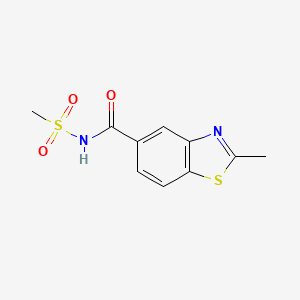
![N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}-L-leucine](/img/structure/B14222683.png)
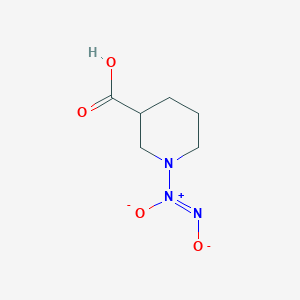
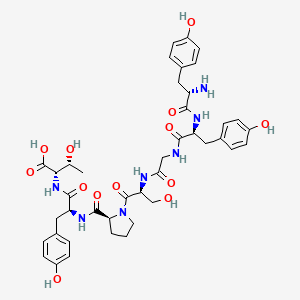
![2-[4-(3,4,5-Trimethylhexan-2-yl)phenoxy]ethan-1-ol](/img/structure/B14222693.png)
